4-fluoro-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}benzamide

Medicinal Chemistry ADME Lipophilicity

Researchers requiring a well-characterized 1,2,5-oxadiazole (furazan) scaffold with defined SAR often encounter supply inconsistency with generic analogs, risking invalidated SAR and assay variability. This compound resolves that: • Confirmed ≥95% purity with batch-specific CoA, ensuring reproducible downstream amide coupling, cross-coupling, and library synthesis • 4-F/4-isopropylphenyl substitution delivers optimal logP (~4.5-4.8) for passive cell permeability - a critical differentiator vs. Cl, H, or isopropoxy analogs • Dual-use scaffold: kinase/protease inhibitor development (furazan as amide/ester bioisostere) and agrochemical herbicide screening against monocot/dicot weeds • Fluorine at the para-position enables late-stage ¹⁸F radiofluorination for PET probe development Sourced through a validated global marketplace with guaranteed purity and defined lead times. Standard B2B shipping; no special permits required.

Molecular Formula C18H16FN3O2
Molecular Weight 325.3 g/mol
Cat. No. B12176438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}benzamide
Molecular FormulaC18H16FN3O2
Molecular Weight325.3 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C18H16FN3O2/c1-11(2)12-3-5-13(6-4-12)16-17(22-24-21-16)20-18(23)14-7-9-15(19)10-8-14/h3-11H,1-2H3,(H,20,22,23)
InChIKeyZBXPBPCERREAMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-fluoro-N-{...}benzamide: Procurement Guide


4-fluoro-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}benzamide (C18H16FN3O2, MW 325.34) is a synthetic small molecule belonging to the N-(1,2,5-oxadiazol-3-yl)benzamide class . This compound is characterized by a 1,2,5-oxadiazole (furazan) core, a 4-fluorobenzamide moiety, and a 4-isopropylphenyl substituent. Its structure suggests utility as a scaffold in medicinal chemistry and agrochemical research, warranting careful differentiation from close analogs during scientific procurement.

Scaffold Class N-(1,2,5-oxadiazol-3-yl)benzamide
Key Substituents 4-Fluoro, 4-isopropylphenyl
Research Fit Medicinal chemistry & agrochemical screening

Substitution Risks: 4-fluoro-N-{...}benzamide


Selecting a generic 1,2,5-oxadiazole or N-arylbenzamide analog instead of 4-fluoro-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}benzamide carries significant risk of altering key molecular properties. The specific combination of the 4-fluorobenzamide group with the 4-isopropylphenyl substituent on the furazan ring is not a trivial structural variation. Substituting the fluorine atom with chlorine or hydrogen, or altering the isopropyl group, can dramatically shift lipophilicity (logP), electronic distribution, and metabolic stability, potentially invalidating established structure-activity relationships (SAR) [1]. The direct C-C linked isopropylphenyl group offers distinct conformational and metabolic profiles compared to the corresponding isopropoxy-linked analog .

1 Replacing 4-F with Cl or H may shift lipophilicity and metabolic stability, altering SAR.
2 Isopropoxy ether analog introduces O-dealkylation liability compared to the direct C-C bond.
3 Close analogs may lack ≥95% purity and full characterization, increasing assay interference risk.

Differentiation Evidence: 4-fluoro-N-{...}benzamide


LipE Optimization vs. Unsubstituted Analog

The 4-isopropyl substituent on the phenyl ring of the target compound is predicted to increase logP by approximately 1.5–2.0 units compared to the unsubstituted phenyl analog (4-fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide, clogP ~2.86), based on the additive contribution of the isopropyl group. This calculated logP of ~4.5-4.8 falls within a favorable range for membrane permeability while maintaining ligand efficiency, unlike the unsubstituted analog which may exhibit poorer passive permeability [1].

LipE vs. unsubstituted
Class-level
Δ clogP +1.6 to +1.9
vs. 4-fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide (clogP 2.86)
Predicted membrane permeability gain
In silico estimate; verify with PAMPA or Caco-2
Medicinal Chemistry ADME Lipophilicity

Metabolic Stability: 4-Fluoro vs. 4-Chloro

The 4-fluorobenzamide moiety in the target compound is classically associated with enhanced metabolic stability compared to the 4-chlorobenzamide analog due to the higher bond dissociation energy of the C-F bond and the reduced potential for cytochrome P450-mediated oxidative dehalogenation. While direct comparative microsomal stability data is not publicly available for these specific analogs, this is a well-established principle in medicinal chemistry that directly impacts compound progression in lead optimization [1].

4-F vs. 4-Cl stability
Class-level
4-F > 4-Cl > 4-H
Qualitative metabolic stability ranking
May reduce oxidative clearance risk
No direct microsomal data for this pair
Drug Metabolism Pharmacokinetics Halogen Bonding

C-C vs. C-O Linkage: Metabolic Profile

The target compound contains a direct C-C bond between the phenyl and isopropyl groups, while a closely related analog, 4-fluoro-N-(4-{4-[(propan-2-yl)oxy]phenyl}-1,2,5-oxadiazol-3-yl)benzamide, features an ether linkage. This C-O vs C-C isosteric difference alters the conformational flexibility and metabolic vulnerability of the molecule. The ether analog is susceptible to O-dealkylation, a common metabolic soft spot, whereas the direct alkyl analog is metabolized via different pathways, potentially leading to a more favorable pharmacokinetic profile .

C-C vs. C-O linkage
Data to verify
C-C avoids O-dealkylation
vs. isopropoxy ether analog
Metabolic soft-spot differentiation
Predicted; experimental metabolite ID recommended
Bioisosterism Molecular Design Structure-Activity Relationship

Purity & Characterization for Screening

Vendor datasheets for the target compound typically specify a purity of ≥95% (HPLC), with molecular identity confirmed by 1H NMR and LC-MS, aligning with industry standards for screening compounds . In contrast, some close analogs like 3-methoxy-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}benzamide may have less stringent purity specifications or limited characterization data, increasing the risk of assay interference from unknown impurities . Ensuring a high and consistent purity specification is crucial for reliable dose-response and selectivity profiling.

Purity & characterization
Data to verify
≥95% HPLC, NMR, LC-MS
vs. 3-methoxy analog with limited data
Reduced impurity interference risk
Confirm lot-specific COA before screening
Quality Control Analytical Chemistry Compound Management

Application Scenarios: 4-fluoro-N-{...}benzamide


Kinase/Protease Inhibitor Lead Optimization

This compound serves as a suitable scaffold for kinase or protease inhibitor development, where the 1,2,5-oxadiazole core acts as a bioisostere for amide or ester functionalities. Its predicted optimal logP range (~4.5-4.8) supports passive cell permeability, making it a candidate for optimizing intracellular target engagement in phenotypic or target-based assays [1].

Herbicide Discovery for Cereal Crops

N-(1,2,5-oxadiazol-3-yl)benzamides are patented herbicides with activity against monocot and dicot weeds. The 4-fluorobenzamide and 4-isopropylphenyl substitution pattern may confer selectivity within this class, making this specific compound a valuable candidate for greenhouse screening against key weed species in wheat, corn, or rice cultivation [2].

18F-PET Tracer Development

The presence of a fluorine atom in the para-position of the benzamide ring makes this compound a strategic starting point for late-stage radiofluorination. The 4-fluorobenzamide moiety can be potentially substituted with 18F to generate PET imaging probes, provided the metabolic stability of the C-C linked isopropyl group supports the necessary in vivo half-life for imaging studies [3].

Focused Library Building Block

The compound’s reactive amide bond and functionalized oxadiazole ring enable its use as a building block for generating focused libraries through amide coupling, N-alkylation, or palladium-catalyzed cross-coupling reactions. Its well-characterized purity profile (≥95%) ensures reliable downstream compound quality when used as a starting material .

Application
Selection Property
Validation Focus
Kinase/protease inhibitor lead optimization
Predicted logP profile supports cell permeability
Intracellular target engagement and permeability assays
Herbicide discovery screening
N-(1,2,5-oxadiazol-3-yl)benzamide class selectivity
Greenhouse weed spectrum screening in cereal models
PET tracer precursor development
4-Fluorobenzamide moiety for late-stage radiofluorination
Radiosynthesis feasibility and in vivo imaging studies
Focused library synthesis
Well-characterized building block (≥95% purity)
Downstream compound quality and reproducibility
Quote Request

Request a Quote for 4-fluoro-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.